molecular formula C20H22Cl2N2O2S B458055 N-(3-CHLORO-2-METHYLPHENYL)-3-({2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE

N-(3-CHLORO-2-METHYLPHENYL)-3-({2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE

Cat. No.: B458055
M. Wt: 425.4g/mol
InChI Key: AWFOZWHBNGXBNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-CHLORO-2-METHYLPHENYL)-3-({2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of chloro and methyl substituents on the phenyl ring, as well as a sulfanyl group attached to the propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-3-({2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE typically involves multi-step organic reactions. One common approach might include:

    Formation of the Amide Bond: This can be achieved by reacting 3-chloro-2-methylbenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Sulfanyl Group: This step may involve the reaction of the amide with a thiol compound under suitable conditions to introduce the sulfanyl group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate the reaction.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-2-METHYLPHENYL)-3-({2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The chloro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-3-({2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE depends on its specific application. For example:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function and leading to therapeutic effects.

    Chemical Reactivity: The presence of reactive functional groups allows it to participate in various chemical reactions, forming new compounds.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE: Similar structure but lacks the sulfanyl group.

    N-(3-CHLORO-2-METHYLPHENYL)PROPIONAMIDE: Similar structure but lacks the additional carbamoyl ethyl group.

Uniqueness

N-(3-CHLORO-2-METHYLPHENYL)-3-({2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE is unique due to the presence of both chloro and methyl substituents on the phenyl ring, as well as the sulfanyl group attached to the propanamide backbone. This combination of functional groups imparts distinct chemical and biological properties to the compound.

Properties

Molecular Formula

C20H22Cl2N2O2S

Molecular Weight

425.4g/mol

IUPAC Name

3-[3-(3-chloro-2-methylanilino)-3-oxopropyl]sulfanyl-N-(3-chloro-2-methylphenyl)propanamide

InChI

InChI=1S/C20H22Cl2N2O2S/c1-13-15(21)5-3-7-17(13)23-19(25)9-11-27-12-10-20(26)24-18-8-4-6-16(22)14(18)2/h3-8H,9-12H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

AWFOZWHBNGXBNN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCSCCC(=O)NC2=C(C(=CC=C2)Cl)C

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCSCCC(=O)NC2=C(C(=CC=C2)Cl)C

Origin of Product

United States

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